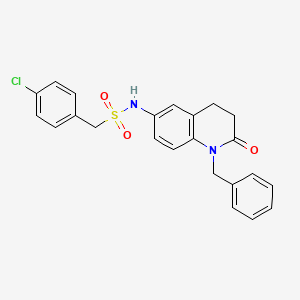
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a synthetic compound belonging to the tetrahydroquinoline class. Its unique molecular structure suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
The compound's molecular formula is C25H24ClN2O3S with a molecular weight of approximately 464.98 g/mol. Its structure includes a tetrahydroquinoline core with a benzyl substituent and a chlorophenyl group, contributing to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : The quinoline core may intercalate with DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This includes potential inhibition of protein kinases involved in cancer progression.
- Receptor Modulation : The presence of the chlorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the observed biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of related compounds within the tetrahydroquinoline class:
- Anticancer Activity : A study evaluated the anticancer effects of a structurally similar compound on the HT29 colorectal cancer cell line using the MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Molecular docking studies were performed to assess binding interactions between this compound and various protein kinases. The findings revealed strong binding affinities that could translate into effective inhibition of kinase activity involved in tumor growth .
- Antimicrobial Properties : Preliminary tests indicated that this compound might possess antimicrobial properties against specific bacterial strains. However, comprehensive studies are necessary to elucidate its full spectrum of antimicrobial activity .
Research Findings
Recent research has highlighted several key findings regarding the biological activities of tetrahydroquinoline derivatives:
- Cytotoxicity Mechanisms : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like chlorine) has been linked to enhanced biological activity in related compounds. This suggests that modifications to the substituents on the tetrahydroquinoline core can significantly impact efficacy .
属性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-20-9-6-18(7-10-20)16-30(28,29)25-21-11-12-22-19(14-21)8-13-23(27)26(22)15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVFNOCTPHNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














